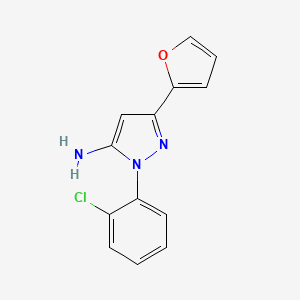
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound features a quinoline core structure with an ethyl group at the 8th position and a hydroxyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize waste.
化学反応の分析
Types of Reactions: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as dyes and photosensitizers.
作用機序
The mechanism of action of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 3rd position and the ethyl group at the 8th position play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl and hydroxyl groups, making it less functionalized.
8-Hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.
4-Hydroxy-2-quinolone: Contains a hydroxyl group at a different position and lacks the tetrahydro structure.
Uniqueness: 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-5,10,12-13H,2,6-7H2,1H3 |
InChIキー |
IHCVAPXMLJDBGD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1NCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)




![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)






![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

